

# 5-Bromopyridine-2,3-diol physical and chemical properties

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## Compound of Interest

Compound Name: **5-Bromopyridine-2,3-diol**

Cat. No.: **B1280216**

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An In-depth Technical Guide to **5-Bromopyridine-2,3-diol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Bromopyridine-2,3-diol**, a valuable research compound. The information is presented to support its application in chemical synthesis and drug development, with a focus on its properties, synthesis, and reactivity.

## Core Physical and Chemical Properties

**5-Bromopyridine-2,3-diol** is a halogenated hydroxypyridine. Its core properties are summarized in the table below. The compound's structure allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 5-bromo-3-hydroxy-1H-pyridin-2-one[1]. This equilibrium can be influenced by factors such as solvent, temperature, and pH[1].

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	189.99 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	34206-49-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Very pale yellow to yellow powder	<a href="#">[2]</a>
Melting Point	249°C	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	5-bromo-3-hydroxy-1H-pyridin-2-one	<a href="#">[3]</a>
Synonyms	5-Bromo-2,3-dihydroxypyridine	<a href="#">[3]</a>
InChI Key	KXBXUHWCODHRHK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Data

While specific, experimentally verified spectral data for **5-Bromopyridine-2,3-diol** is not readily available in the searched literature, the expected spectroscopic characteristics can be inferred from its structure. Data for the precursor, 5-Bromo-2,3-diaminopyridine, is available in spectral databases[\[4\]](#).

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons on the pyridine ring, hydroxyl proton signals (which may be broad and exchangeable with D <sub>2</sub> O).
<sup>13</sup> C NMR	Carbon signals for the pyridine ring, with carbons attached to the electronegative bromine and oxygen atoms shifted downfield. The SpectraBase database contains a <sup>13</sup> C NMR spectrum for the precursor, 5-Bromo-2,3-diaminopyridine[4].
IR Spectroscopy	Broad O-H stretching vibrations for the hydroxyl groups (typically around 3200-3600 cm <sup>-1</sup> ), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm <sup>-1</sup> ), and C-Br stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (189.99 g/mol), with a characteristic isotopic pattern due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br isotopes in an approximate 1:1 ratio).

## Synthesis and Reactivity

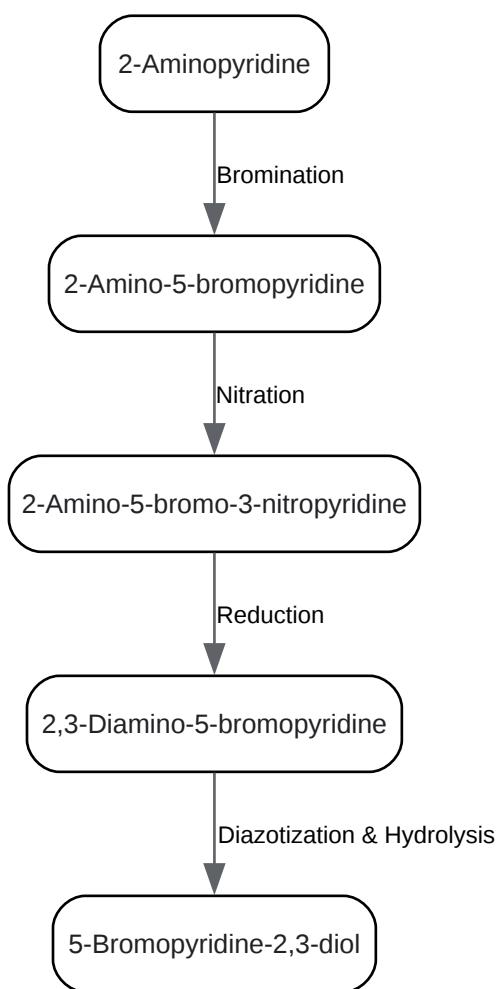
The synthesis of **5-Bromopyridine-2,3-diol** can be approached through several routes, typically starting from a pre-functionalized pyridine ring[1].

### Key Synthetic Pathways:

- Direct Bromination: This method involves the direct electrophilic bromination of pyridine-2,3-diol. The electron-donating hydroxyl groups at the 2 and 3 positions activate the pyridine ring, directing the incoming bromine electrophile to the C-5 position, which is para to the hydroxyl group at C-2[1].

- From 2,3-Diamino-5-bromopyridine: This is a more common, multi-step approach that begins with a substituted pyridine. The key final step is the conversion of the two amino groups of 2,3-Diamino-5-bromopyridine into hydroxyl groups. This transformation is typically achieved through diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting bis-diazonium salt[1].

The overall logic for the multi-step synthesis from 2-aminopyridine is visualized below.

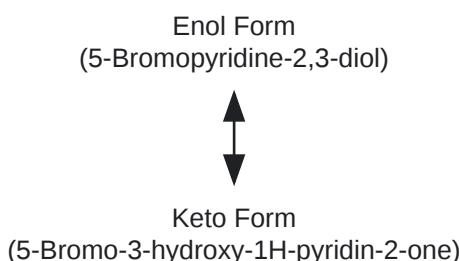


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Caption: Synthetic pathway from 2-aminopyridine.

Reactivity: The chemical behavior of **5-Bromopyridine-2,3-diol** is dictated by its functional groups.

- **Hydroxyl Groups:** These electron-donating groups enhance the reactivity of the pyridine ring towards electrophilic substitution[1].
- **Bromine Atom:** The carbon-halogen bond provides a reactive site for various transformations, such as cross-coupling reactions or nucleophilic substitution, making it a versatile intermediate for introducing further functionalities[1].
- **Tautomerism:** The potential for keto-enol tautomerism is a significant aspect of its chemistry, as the two forms can exhibit different physical and chemical properties[1].



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Caption: Keto-enol tautomerism of the compound.

## Experimental Protocols

Detailed experimental procedures for the synthesis of the direct precursor, 2,3-Diamino-5-bromopyridine, are available and provide insight into the practical chemistry involved.

### Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron[5]

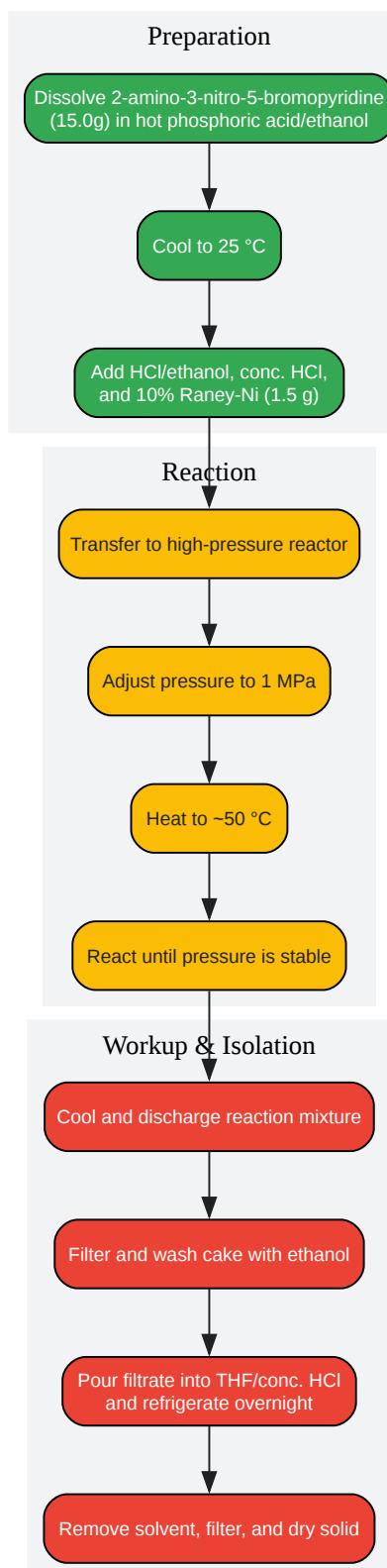
This protocol describes a classic reduction method using reduced iron in an acidic ethanol-water mixture.

- **Reaction Setup:** A 100-mL flask is fitted with a reflux condenser.
- **Reagents:**
  - 2-Amino-5-bromo-3-nitropyridine: 10.9 g (0.05 mole)

- Reduced iron: 30 g
- 95% Ethanol: 40 mL
- Water: 10 mL
- Concentrated Hydrochloric Acid: 0.5 mL
- Procedure:
  - The mixture of reagents is heated on a steam bath for 1 hour.
  - After the reaction, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.
  - The filtrate and washings are combined and evaporated to dryness.
- Purification: The dark residue is recrystallized from 50 mL of an appropriate solvent to yield 2,3-Diamino-5-bromopyridine.

#### Protocol 2: Catalytic Hydrogenation of 2-Amino-3-nitro-5-bromopyridine[6]

This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, which can offer higher purity.

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Caption: Workflow for catalytic hydrogenation.

## Safety and Handling

**5-Bromopyridine-2,3-diol** is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Class	GHS Code	Description	Source
Skin Irritation	H315	Causes skin irritation	<a href="#">[2]</a> <a href="#">[3]</a>
Eye Irritation	H319	Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[3]</a>
Respiratory Irritation	H335	May cause respiratory irritation	<a href="#">[2]</a> <a href="#">[3]</a>

Recommended Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)[\[3\]](#)
- P264: Wash thoroughly after handling.[\[2\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)
- P405: Store locked up.[\[2\]](#)[\[3\]](#)
- P501: Dispose of contents/container in accordance with local regulations.[\[2\]](#)

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## References

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